![molecular formula C12H11F3N2S B12847558 2-{[2-(Trifluoromethyl)quinolin-4-yl]amino}ethanethiol](/img/structure/B12847558.png)
2-{[2-(Trifluoromethyl)quinolin-4-yl]amino}ethanethiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[2-(Trifluoromethyl)quinolin-4-yl]amino}ethanethiol is a chemical compound with the molecular formula C12H11F3N2S and a molecular weight of 272.29 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a quinoline ring, which is further connected to an ethanethiol group through an amino linkage. The unique structure of this compound makes it a subject of interest in various scientific research fields, particularly in medicinal chemistry and drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(Trifluoromethyl)quinolin-4-yl]amino}ethanethiol typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring is synthesized through a series of reactions starting from aniline derivatives
Amino Substitution: The amino group is introduced at the 4-position of the quinoline ring through nucleophilic substitution reactions.
Thiol Addition: The ethanethiol group is added to the amino-substituted quinoline ring through thiol-ene reactions, typically under mild conditions to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
2-{[2-(Trifluoromethyl)quinolin-4-yl]amino}ethanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The quinoline ring can be reduced under catalytic hydrogenation conditions to form tetrahydroquinoline derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
科学的研究の応用
2-{[2-(Trifluoromethyl)quinolin-4-yl]amino}ethanethiol has several applications in scientific research:
Medicinal Chemistry: This compound is explored for its potential as an anti-cancer agent.
Biological Research: It is used as a probe to study the activity of protein kinases, particularly SGK1, which is implicated in various diseases.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and catalysts for industrial processes.
作用機序
The mechanism of action of 2-{[2-(Trifluoromethyl)quinolin-4-yl]amino}ethanethiol involves its interaction with molecular targets such as protein kinases. The compound inhibits the activity of specific kinases by binding to their active sites, thereby blocking their function. This inhibition leads to the disruption of cellular signaling pathways, resulting in the induction of apoptosis and cell cycle arrest in cancer cells .
類似化合物との比較
Similar Compounds
4-Trifluoromethyl-2-anilinoquinoline: Another compound with a similar quinoline scaffold and trifluoromethyl group, known for its anti-cancer properties.
2-(Trifluoromethyl)quinolin-4-amine: A derivative with potent antitumor activity and microtubule polymerization inhibitory activity.
Uniqueness
2-{[2-(Trifluoromethyl)quinolin-4-yl]amino}ethanethiol stands out due to its unique combination of a trifluoromethyl group, quinoline ring, and ethanethiol group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
特性
分子式 |
C12H11F3N2S |
|---|---|
分子量 |
272.29 g/mol |
IUPAC名 |
2-[[2-(trifluoromethyl)quinolin-4-yl]amino]ethanethiol |
InChI |
InChI=1S/C12H11F3N2S/c13-12(14,15)11-7-10(16-5-6-18)8-3-1-2-4-9(8)17-11/h1-4,7,18H,5-6H2,(H,16,17) |
InChIキー |
POAJVTSNBNZECZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C(F)(F)F)NCCS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



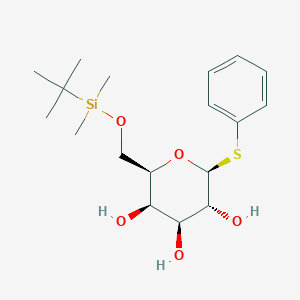

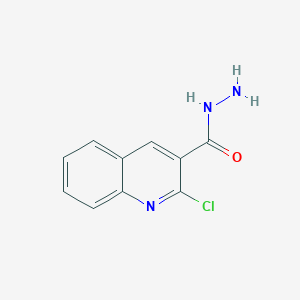
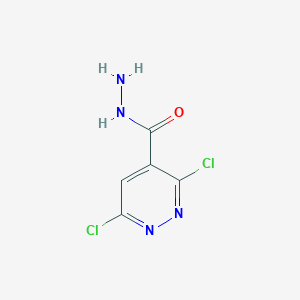
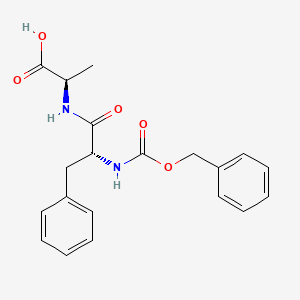
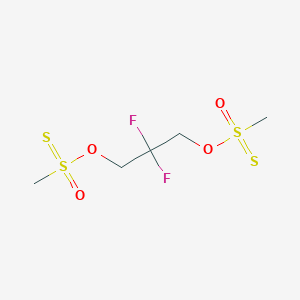
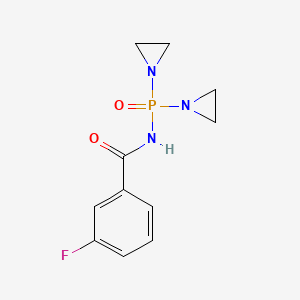
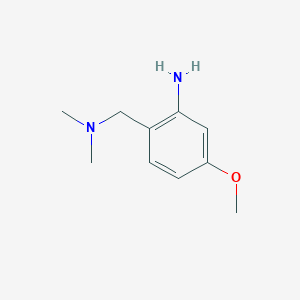
![4-Chloro-5-iodo-7-(beta-D-ribofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine](/img/structure/B12847556.png)
![1-[2'-(Trifluoromethyl)[1,1'-biphenyl]-2-yl] ethanone](/img/structure/B12847569.png)
